molecular formula C22H27N3O2S2 B2601394 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide CAS No. 1252863-89-0

2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide

Cat. No.: B2601394
CAS No.: 1252863-89-0
M. Wt: 429.6
InChI Key: PQDNPUYVOFPDLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • A 3-methylbutyl substituent at position 3 of the pyrimidine ring.
  • A thioether linkage connecting the pyrimidine core to an acetamide group.
  • An N-(3-phenylpropyl) moiety on the acetamide, introducing aromatic bulk.

This structural framework is common in medicinal chemistry for modulating biological activity, particularly in kinase inhibition or protease targeting .

Properties

IUPAC Name

2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S2/c1-16(2)10-13-25-21(27)20-18(11-14-28-20)24-22(25)29-15-19(26)23-12-6-9-17-7-4-3-5-8-17/h3-5,7-8,11,14,16H,6,9-10,12-13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDNPUYVOFPDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides as reagents.

    Acylation: The final step involves the acylation of the intermediate with 3-phenylpropylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thienopyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thienopyrimidine derivatives in various chemical reactions.

Biology and Medicine

In biological and medicinal research, 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving dysregulated cellular pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core is known to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Similarities and Differences

Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Structural and Molecular Data
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Distinct Features
Target Compound C₂₅H₂₉N₃O₂S₂ 467.0 3-methylbutyl, N-(3-phenylpropyl) High lipophilicity due to branched alkyl and aromatic groups
N-(4-Butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide C₂₅H₂₅N₃O₂S₂ 463.61 4-butylphenyl, methyl Reduced steric bulk compared to target; lower molecular weight
2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydrobenzo[4,5]furo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-trifluoromethylphenyl)acetamide C₂₃H₂₃F₃N₃O₂S 474.5* 3-trifluoromethylphenyl, benzo-fused core Enhanced electronegativity from CF₃; altered solubility

*Calculated based on molecular formula from .

Key Observations:

The trifluoromethylphenyl group in introduces strong electron-withdrawing effects, which may improve metabolic stability .

Spectroscopic and Reactivity Comparisons

NMR Profiling ():
  • Comparative NMR studies of analogous thieno-pyrimidinones (e.g., compounds 1 and 7 vs. Rapa) reveal that regions A (positions 39–44) and B (positions 29–36) exhibit significant chemical shift variations when substituents are modified.
  • For the target compound, the 3-methylbutyl and 3-phenylpropyl groups likely perturb chemical environments in these regions, detectable via δH shifts in the range of 1.2–3.5 ppm (alkyl protons) and 7.0–7.5 ppm (aromatic protons) .
Lumping Strategy Implications ():
  • Organic compounds with shared cores (e.g., thieno-pyrimidinones) but divergent substituents are often "lumped" into surrogate categories for reaction modeling.
  • The target compound and its analogues could be grouped for studying thioether bond reactivity or oxidative metabolic pathways , though substituent-specific differences (e.g., CF₃ in ) necessitate individualized assessment .

Biological Activity

The compound 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide (CAS Number: 1252820-34-0) is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N3O2S2C_{22}H_{27}N_{3}O_{2}S_{2}, with a molecular weight of approximately 429.6 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Property Value
Molecular FormulaC22H27N3O2S2C_{22}H_{27}N_{3}O_{2}S_{2}
Molecular Weight429.6 g/mol
CAS Number1252820-34-0

Biological Activities

Research indicates that compounds with a thieno[3,2-d]pyrimidine structure often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Potential : Thieno[3,2-d]pyrimidines have been linked to anticancer effects in various studies. The specific mechanisms may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in critical biochemical pathways, potentially influencing signal transduction processes.

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Binding to Biological Targets : The compound likely interacts with specific proteins or enzymes within cells, altering their function and impacting various metabolic pathways.
  • Regulation of Cyclic Nucleotides : Similar compounds have been shown to influence the levels of cyclic AMP and cyclic GMP in cells, which are crucial for numerous physiological processes.

Potential Applications

Given its biological activities, this compound may have several potential applications:

  • Pharmaceutical Development : As an antimicrobial or anticancer agent.
  • Biochemical Research : To explore its effects on specific enzyme pathways.

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?

The synthesis involves constructing the thieno[3,2-d]pyrimidine core, followed by introducing substituents via sulfanyl linkage and acetamide coupling. Critical steps include:

  • Core formation : Cyclization of precursors under reflux with ethanol or DMF as solvents .
  • Sulfanyl incorporation : Thiolation using potassium carbonate as a base, requiring precise temperature control (60–80°C) to avoid side reactions .
  • Acetamide coupling : Amidation via carbodiimide-mediated activation, monitored by TLC/HPLC for purity . Optimization focuses on solvent selection (e.g., DMSO for solubility) and catalyst choice (e.g., triethylamine for improved yields) .

Q. What spectroscopic methods are recommended for structural confirmation?

  • NMR : ¹H/¹³C NMR to verify substituent positions and stereochemistry, particularly for the 3-methylbutyl and phenylpropyl groups .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula and detect impurities .
  • IR spectroscopy : Validates functional groups like carbonyl (C=O) and sulfanyl (S–C) stretches .

Q. How can preliminary biological activity screening be designed?

  • In vitro assays : Use kinase inhibition or receptor-binding assays (e.g., ELISA) to test potency. Reference compounds with known IC₅₀ values should be included for comparison .
  • Computational docking : Molecular docking (AutoDock Vina) predicts interactions with targets like EGFR or COX-2, prioritizing high-affinity candidates for further testing .

Advanced Research Questions

Q. How can reaction yields be systematically optimized using statistical design?

Apply Design of Experiments (DoE) principles:

  • Factor screening : Identify critical variables (e.g., temperature, solvent ratio) via Plackett-Burman design .
  • Response surface methodology (RSM) : Central Composite Design (CCD) models interactions between factors to pinpoint optimal conditions (e.g., 72°C, 1:1.2 molar ratio) .
  • Validation : Confirm predicted yields (e.g., 85–90%) through triplicate runs .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

  • Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) to cellular receptors .
  • Cryo-EM/X-ray crystallography : Resolves 3D structures of compound-target complexes, identifying key binding residues .
  • Transcriptomics/proteomics : RNA-seq or SILAC-based profiling reveals downstream pathways affected (e.g., apoptosis markers) .

Q. How should contradictory data in biological assays be resolved?

  • Dose-response validation : Repeat assays across a wider concentration range (e.g., 0.1–100 µM) to rule out assay-specific artifacts .
  • Structural analogs : Compare activity trends with derivatives (e.g., methyl vs. chloro substituents) to identify SAR-driven discrepancies .
  • Orthogonal assays : Confirm results using alternative methods (e.g., SPR vs. ITC for binding affinity) .

Q. What strategies enable comparative studies with structural analogs?

  • Analog selection : Prioritize derivatives with variations in the thieno-pyrimidine core (e.g., 3,5-dimethylphenyl vs. 4-methoxyphenyl) .
  • Activity cliffs : Use computational tools (Schrödinger’s Phase) to map substituent effects on potency .
  • Meta-analysis : Aggregate data from PubChem or ChEMBL to benchmark against known bioactivities .

Q. How can predictive modeling improve toxicity and ADME profiling?

  • In silico tools : SwissADME predicts permeability (LogP) and CYP450 inhibition risks .
  • PBPK modeling : GastroPlus simulates pharmacokinetics (e.g., Cmax, t₁/₂) in preclinical species .
  • Metabolite identification : LC-MS/MS detects phase I/II metabolites in microsomal assays .

Q. What methodologies assess stability for formulation development?

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • Accelerated stability testing : Store at 25°C/60% RH for 6 months, monitoring purity via HPLC .
  • Lyophilization feasibility : Test solubility in cryoprotectants (e.g., trehalose) for long-term storage .

Methodological Resources

  • Synthetic optimization : ICReDD’s quantum chemical reaction path search reduces trial-and-error experimentation .
  • Data analysis : Use CRISP-DM framework for integrating computational and experimental datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.